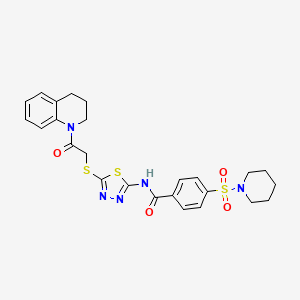

![molecular formula C14H20O2 B2684317 2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane CAS No. 847744-32-5](/img/structure/B2684317.png)

2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

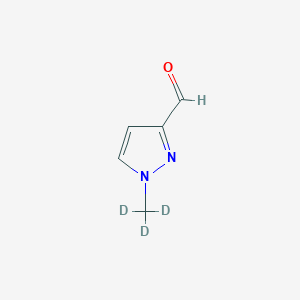

“2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C14H20O2 . It has a molecular weight of 220.31 g/mol . The compound is also known by several synonyms, including “2-(4-tert-butyl-2-methylphenoxymethyl)oxirane” and “SCHEMBL3139952” among others .

Molecular Structure Analysis

The InChI string for “this compound” is “InChI=1S/C14H20O2/c1-10-7-11(14(2,3)4)5-6-13(10)16-9-12-8-15-12/h5-7,12H,8-9H2,1-4H3” and the Canonical SMILES string is "CC1=C(C=CC(=C1)C©©C)OCC2CO2" . These strings provide a textual representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have roles as antioxidants and human xenobiotic metabolites .Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.31 g/mol and a computed XLogP3-AA value of 3.6 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass and monoisotopic mass are both 220.146329876 g/mol . The topological polar surface area is 21.8 Ų .Scientific Research Applications

Antioxidant Activity

- Oxidation Studies : Certain bisphenols, closely related to 2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane, exhibit strong antioxidant properties. This is attributed to the reduced steric crowding around the hydroxyl group and stabilization of the aroxyl radical due to intramolecular hydrogen bonding (Amorati et al., 2003).

Chemical Synthesis and Analysis

- NMR Spectroscopy : The chemical structure of cyclohexenone epoxides, which are structurally similar to this compound, has been analyzed using NMR spectroscopy. This study provides insights into the substituent-induced shifts in such compounds (Albert et al., 1978).

Reaction Mechanisms

- Epoxidation Selectivity : The epoxidation of certain sulphones with tert-butyl peroxide demonstrates how the presence of bulky groups like tert-butyl influences the selectivity and outcome of epoxidation reactions. This is relevant for understanding the reactivity of this compound (Jackson et al., 1991).

Environmental Impact and Stability

- Stability of Dental Monomers : Siloranes, which include oxirane groups similar to this compound, have been evaluated for their stability in aqueous environments. This research is crucial for assessing the suitability of such compounds in dental applications (Eick et al., 2006).

Industrial Applications

- Epoxidation with Hydrogen Peroxide : A study on the epoxidation of soybean oil with hydrogen peroxide using Ti/SiO2 catalysts highlights the industrial applications of epoxidation reactions, which is relevant to compounds like this compound (Campanella et al., 2004).

properties

IUPAC Name |

2-[(4-tert-butyl-2-methylphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10-7-11(14(2,3)4)5-6-13(10)16-9-12-8-15-12/h5-7,12H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWGWDOYOVEYOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)OCC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

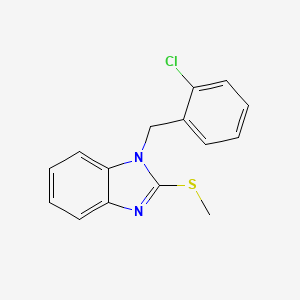

![ethyl 2-[({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2684234.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2684235.png)

![2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2684240.png)

![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2684244.png)

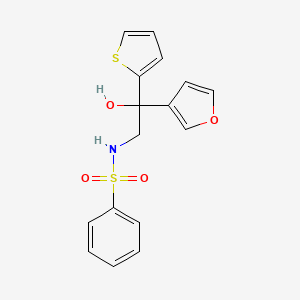

![3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2684245.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2684251.png)

![N-(4-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2684252.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2684253.png)

![Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2684257.png)